molecular formula C8H5BrN2 B057720 7-Bromoquinazoline CAS No. 89892-22-8

7-Bromoquinazoline

Cat. No. B057720
CAS RN: 89892-22-8
M. Wt: 209.04 g/mol
InChI Key: KMVULHBAEVRKCP-UHFFFAOYSA-N
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Description

7-Bromoquinazoline is a chemical compound with the empirical formula C8H5BrN2 . It is a derivative of quinazoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinazolines, including 7-Bromoquinazoline, can be synthesized through various methods. One common method is the transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .


Molecular Structure Analysis

The molecular structure of 7-Bromoquinazoline consists of a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The molecular weight of 7-Bromoquinazoline is 209.04 g/mol .


Chemical Reactions Analysis

Quinazoline derivatives, including 7-Bromoquinazoline, have been the subject of numerous chemical reaction studies. For instance, the molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .


Physical And Chemical Properties Analysis

7-Bromoquinazoline has a molecular weight of 209.04 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Cancer Therapy

Quinazoline derivatives, including 7-Bromoquinazoline, have shown potential as therapeutic agents in cancer treatment . They have been found to exhibit antitumor properties, with their effectiveness largely depending on the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, derivatives of quinazolines are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Antiproliferative Action

Studies have demonstrated that certain 7-Bromoquinazoline derivatives exhibit antiproliferative action against various cell lines . For example, a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have shown antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .

Synthesis of New Compounds

7-Bromoquinazoline can be used in the synthesis of new compounds. Many research groups have successfully utilized copper-catalyzed Ullmann-type coupling procedures of aryl bromides and benzamidines for the synthesis of quinazoline derivatives .

Biological Activities Research

Quinazoline derivatives, including 7-Bromoquinazoline, have drawn significant attention in the synthesis and bioactivities research due to their significant biological activities . This includes a wide range of therapeutic activities such as anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Development of Targeted Therapy

7-Bromoquinazoline and its derivatives are being explored in the development of targeted therapy for complex disorders like bladder cancer . This involves directing therapy at specific molecular pathways, which is a promising direction in bladder cancer treatment .

Drug Design and Synthesis

7-Bromoquinazoline is being used in the design and synthesis of new quinazoline-based compounds as potential drugs . The character of these drugs depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Safety and Hazards

While specific safety and hazard information for 7-Bromoquinazoline was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Quinazoline derivatives, including 7-Bromoquinazoline, continue to draw interest due to their significant biological activities. Future research directions include the development of new drugs or drug candidates, particularly in the field of cancer treatment .

properties

IUPAC Name

7-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVULHBAEVRKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458338
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinazoline

CAS RN

89892-22-8
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-bromo-2-iodoquinazoline (69 mg, 206 μmol), triphenylphosphine (5.4 mg, 21 μmol), and Pd(OAc)2 (3.2 mg, 14 μmol) in DMF (4.0 mL) was added TEA (72 μL, 515 μmol) and formic acid (9.5 μL, 247 μmol). The reaction mixture was stirred at 70° C. overnight. After cooling, the reaction mixture was concentrated, and the crude residue was dissolved in DCM and mixed with SiO2. The solvent was evaporated, and the residue was purified with flash column chromatography (pure DCM→3% MeOH in DCM) to obtain the desired product 7-bromoquinazoline (22 mg, 51%) as a white solid. LCMS (API-ES) m/z (%): 210.0 (100%, M++H).
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
5.4 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.2 mg
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
9.5 μL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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